Cas no 2250243-12-8 (Chroman-6-amine hydrochloride)
Chroman-6-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Chroman-6-amine hydrochloride
- Chroman-6-aminehydrochloride
- CS-0160355
- Y13365
- 3,4-dihydro-2H-chromen-6-amine;hydrochloride
- Chroman-6-amine HCl
- 3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride
- BS-16095
- 2250243-12-8
- AKOS037648952
-
- Inchi: 1S/C9H11NO.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6H,1-2,5,10H2;1H
- InChI Key: MARJYYYCUUOSIK-UHFFFAOYSA-N
- SMILES: Cl.O1C2C=CC(=CC=2CCC1)N
Computed Properties
- Exact Mass: 185.0607417g/mol
- Monoisotopic Mass: 185.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
Chroman-6-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00782655-100mg |
Chroman-6-amine hydrochloride |
2250243-12-8 | 95+% | 100mg |
¥1681.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00782655-250mg |
Chroman-6-amine hydrochloride |
2250243-12-8 | 95+% | 250mg |
¥2518.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00782655-1g |
Chroman-6-amine hydrochloride |
2250243-12-8 | 95+% | 1g |
¥6293.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI198-200mg |
Chroman-6-amine hydrochloride |
2250243-12-8 | 95+% | 200mg |
2517.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI198-50mg |
Chroman-6-amine hydrochloride |
2250243-12-8 | 95+% | 50mg |
1006.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI198-100mg |
Chroman-6-amine hydrochloride |
2250243-12-8 | 95+% | 100mg |
2079CNY | 2021-05-07 | |
| Chemenu | CM515124-100mg |
3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride |
2250243-12-8 | 95% | 100mg |
$213 | 2022-06-11 | |
| Chemenu | CM515124-250mg |
3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride |
2250243-12-8 | 95% | 250mg |
$342 | 2022-06-11 | |
| Chemenu | CM515124-1g |
3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride |
2250243-12-8 | 95% | 1g |
$848 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1229077-5g |
Chroman-6-amine hydrochloride |
2250243-12-8 | 95% | 5g |
$3000 | 2024-06-03 |
Chroman-6-amine hydrochloride Suppliers
Chroman-6-amine hydrochloride Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Chroman-6-amine hydrochloride
Introduction to Chroman-6-amine hydrochloride (CAS No. 2250243-12-8)
Chroman-6-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2250243-12-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative belongs to the chromane family, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug development. The compound’s structure, featuring a benzene ring fused with an oxygen-containing heterocycle, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for formulation in pharmaceutical preparations. This property is particularly advantageous in drug delivery systems where bioavailability and stability are critical factors. The amine functionality at the 6-position of the chromane ring introduces reactivity that can be exploited in further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of chromane derivatives as scaffolds for small-molecule drugs. Studies suggest that modifications at the 6-amino position can significantly influence the binding affinity and selectivity of these compounds towards biological targets. For instance, computational studies have demonstrated that introducing certain substituents at this position can enhance interactions with enzymes or receptors involved in metabolic pathways, making Chroman-6-amine hydrochloride a promising candidate for further exploration.
In the context of contemporary pharmaceutical research, Chroman-6-amine hydrochloride has been investigated for its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Preliminary in vitro studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. These findings align with the broader trend in drug discovery towards identifying molecules that can selectively target inflammatory pathways without systemic side effects.
The synthesis of Chroman-6-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the amine moiety at the desired position. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing waste and energy consumption. These improvements are crucial for scaling up production while adhering to green chemistry principles.
From a biochemical perspective, the amine group in Chroman-6-amine hydrochloride can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the chromane ring system can adopt multiple conformations due to its aromatic nature, allowing for flexible binding modes within macromolecular targets such as proteins and nucleic acids. This conformational flexibility is often exploited in drug design to optimize receptor binding and improve pharmacokinetic profiles.
The pharmacokinetic behavior of Chroman-6-amine hydrochloride has been studied using preclinical models to assess its absorption, distribution, metabolism, excretion (ADME) properties. Initial data suggest that this compound exhibits moderate oral bioavailability and a reasonable half-life, indicating potential for therapeutic applications after oral administration. Further studies are needed to fully characterize its metabolic pathways and identify any potential drug-drug interactions.
Regulatory considerations play a critical role in advancing compounds like Chroman-6-amine hydrochloride towards clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for preclinical testing and clinical trial submissions, ensuring that new drugs meet stringent safety and efficacy standards before reaching patients.
The future prospects of Chroman-6-amine hydrochloride hinge on continued research into its pharmacological properties and potential therapeutic applications. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into viable therapeutic options. As our understanding of disease mechanisms evolves, so too will our ability to design molecules like Chroman-6-amine hydrochloride that target specific pathological processes with high precision.
In summary, Chroman-6-amine hydrochloride (CAS No. 2250243-12-8) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in drug design methodologies, position it as a valuable scaffold for developing novel therapeutic agents. As research progresses, further insights into its biological activities and pharmacokinetic properties will pave the way for new treatments targeting various human diseases.
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